((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol
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Overview
Description
Preparation Methods
The synthesis of Onternabez involves several steps, starting with the preparation of the pinene dimethoxy-DMH-CBD derivative. The synthetic route includes the following steps :
Preparation of the starting material: The synthesis begins with the preparation of the pinene dimethoxy-DMH-CBD derivative.
Reaction conditions: The reaction conditions involve the use of specific reagents and catalysts to achieve the desired product. The exact details of the reaction conditions are proprietary and not publicly disclosed.
Industrial production methods: Industrial production of Onternabez involves scaling up the laboratory synthesis to a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Onternabez undergoes various chemical reactions, including:
Oxidation: Onternabez can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Onternabez into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Onternabez molecule.
Common reagents and conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product.
Major products formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Onternabez
Scientific Research Applications
Onternabez has a wide range of scientific research applications, including:
Chemistry: Onternabez is used as a model compound to study the properties and behavior of synthetic cannabinoids.
Industry: Onternabez is used in the development of new drugs and therapeutic agents targeting the CB2 receptor.
Mechanism of Action
Onternabez exerts its effects by selectively binding to the CB2 receptor, which is predominantly found in immune cells. Upon binding to the CB2 receptor, Onternabez activates a signaling cascade that leads to various biological effects, including the modulation of immune response and inflammation . The molecular targets and pathways involved in the mechanism of action of Onternabez include the inhibition of cyclic AMP production and the activation of specific signaling pathways .
Comparison with Similar Compounds
Onternabez is unique in its high selectivity for the CB2 receptor compared to other similar compounds. Some similar compounds include:
Cannabidiol dimethyl ether: A synthetic cannabinoid with different receptor selectivity.
Cannabidiol diacetate: Another synthetic cannabinoid with distinct properties.
HU-210: A synthetic cannabinoid with higher affinity for the CB1 receptor.
HU-320: A synthetic cannabinoid with different pharmacological properties.
Onternabez stands out due to its high selectivity for the CB2 receptor, making it a valuable tool for studying the role of the CB2 receptor in various biological processes and for developing new therapeutic agents targeting this receptor .
Properties
Molecular Formula |
C27H42O3 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(1R,4R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |
InChI |
InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22?/m1/s1 |
InChI Key |
CFMRIVODIXTERW-LKXRKSRJSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3CC2C3(C)C)CO)OC |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |
Origin of Product |
United States |
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